4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
Description
This compound is a heterocyclic molecule featuring a tetrahydroquinazoline core linked to a 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl moiety via a piperazine bridge. The piperazine linker enhances solubility and bioavailability, while the pyrazole and pyrimidine groups may contribute to target binding specificity .
Properties
IUPAC Name |
4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8/c1-15-24-18(13-19(25-15)28-8-4-7-23-28)26-9-11-27(12-10-26)20-16-5-2-3-6-17(16)21-14-22-20/h4,7-8,13-14H,2-3,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSAMULSSOWMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration.
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and thereby disrupting the signaling pathways it regulates. This compound has shown effective inhibition against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM.
Biochemical Pathways
The inhibition of RET disrupts several downstream signaling pathways, including those involved in cell proliferation and survival. This disruption can lead to the death of cells that are dependent on RET signaling, such as certain types of cancer cells.
Pharmacokinetics
The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3. It is highly soluble in DMSO, with a solubility of ≥ 100 mg/mL (187.41 mM), but is insoluble in water. These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
In vitro studies have shown that the compound can specifically inhibit RET signaling in cancer cells harboring RET mutations. It has been found to be more effective at inhibiting the proliferation of these cells than other multi-kinase inhibitors. In vivo studies have shown that the compound can effectively inhibit the growth of xenograft tumors driven by various RET mutations and fusions in non-small cell lung cancer (NSCLC) and thyroid cancer, without inhibiting VEGFR2.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s solubility in different solvents can affect its bioavailability and thus its efficacy. Additionally, the compound’s stability may be affected by storage conditions; it is recommended to be stored at 4°C.
Biological Activity
The compound 4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline, often referred to as a derivative of tetrahydroquinazoline, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed exploration of its biological activity based on current research findings.
Molecular Formula: C19H21N7O
Molecular Weight: 363.4 g/mol
IUPAC Name: 4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to act as an inhibitor or modulator of specific enzymes and receptors involved in critical cellular processes:
- Inhibition of Kinases: The compound may inhibit tyrosine kinases, which are crucial for signal transduction in cells, potentially affecting cancer cell proliferation and survival.
- Antitubercular Activity: Research indicates that derivatives similar to this compound exhibit significant activity against Mycobacterium tuberculosis, with IC90 values suggesting effective inhibition at low concentrations .
- Cytotoxicity Studies: Preliminary studies have indicated that the compound is nontoxic to human embryonic kidney cells (HEK-293), which is a promising sign for its therapeutic potential .
Biological Activity Data
A summary of key biological activities and their corresponding metrics is provided below:
| Activity | IC50/IC90 Values | Reference |
|---|---|---|
| Antitubercular | 3.73 - 40.32 μM | |
| Cytotoxicity (HEK-293 cells) | Nontoxic | |
| Kinase Inhibition | Not specified |
Case Study 1: Antitubercular Activity
A study focused on the synthesis and evaluation of several compounds related to the pyrimidine and piperazine moieties showed that derivatives similar to our compound exhibited promising antitubercular properties. The most active compounds had IC90 values ranging from 3.73 μM to 40.32 μM against Mycobacterium tuberculosis H37Ra, indicating substantial efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Pyrimidine Derivatives
Compounds such as 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3) () share the pyrimidine core but lack the tetrahydroquinazoline and piperazine components. Key differences include:
Tetrahydroquinazoline Derivatives
The tetrahydroquinazoline moiety is rare in the provided evidence. However, 5,6,7,8-tetrahydroquinazoline analogs in (e.g., 4i , 4j ) incorporate coumarin and tetrazole groups. These compounds differ in:
- Pharmacophore Design : The target compound’s pyrimidine-pyrazole system replaces the coumarin-tetrazole motif, altering electronic properties and hydrogen-bonding capacity.
- Synthetic Complexity : The target compound’s synthesis likely requires multi-step coupling of preformed pyrimidine and piperazine intermediates, whereas 4i and 4j involve tetrazole ring formation via cycloaddition .
Piperazine-Linked Pyrimidine Analogs
The compound 1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one () shares the pyrimidine-piperazine scaffold but replaces the tetrahydroquinazoline with a phenoxypropanone group. Key distinctions include:
- Molecular Weight : The target compound (exact molecular weight unconfirmed) is likely heavier than 392.5 g/mol (’s analog), due to the tetrahydroquinazoline core.
- Bioavailability: The phenoxypropanone group in ’s compound may enhance lipophilicity compared to the target’s polar tetrahydroquinazoline .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely requires advanced coupling strategies (e.g., Buchwald-Hartwig amination) to link the pyrimidine and tetrahydroquinazoline moieties, similar to methods in and .
- Biological Potential: Pyrimidine-piperazine analogs () show kinase inhibition in preliminary studies, suggesting the target compound may share this activity .
- Characterization Gaps: No crystallographic data (e.g., from SHELXL or CCP4 suites, –3) are available for the target compound, limiting mechanistic insights .
Preparation Methods
Cyclocondensation of 1,3-Diamines with Carbonyl Electrophiles
The tetrahydroquinazoline nucleus is constructed via [4+2] cycloaddition between 1,3-diamines and cyclic ketones. A representative protocol from recent literature involves:
Reagents:
-
2-Aminobenzylamine (1.25 g, 10 mmol)
-
Cyclohexanone (1.96 g, 20 mmol)
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Anhydrous ethanol (30 mL)
Procedure:
-
Reflux the diamine and ketone in ethanol under N₂ for 12 hours
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Concentrate under reduced pressure
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Recrystallize from hexane/ethyl acetate (3:1)
Characterization Data:
Chlorination at C4 Position
Activation of the tetrahydroquinazoline for subsequent nucleophilic substitution requires introduction of a leaving group:
Reagents:
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Tetrahydroquinazoline-4-ol (5.0 g, 31.25 mmol)
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Phosphorus oxychloride (14.7 mL, 156.25 mmol)
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Dry dioxane (50 mL)
Procedure:
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Suspend substrate in POCl₃/dioxane (1:3 v/v)
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Reflux at 110°C for 6 hours
-
Quench with ice-water
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Extract with dichloromethane (3 × 50 mL)
Characterization Data:
-
Yield: 83%
-
¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J = 8.0 Hz, 2H), 4.31 (s, 2H), 3.02 (t, J = 6.0 Hz, 2H), 2.81 (t, J = 6.0 Hz, 2H), 1.82-1.75 (m, 4H).
Preparation of 4-[2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl]Piperazine
Synthesis of 4-Chloro-2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidine
Reagents:
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4,6-Dichloro-2-methylpyrimidine (10.0 g, 61.0 mmol)
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Pyrazole (8.3 g, 122.0 mmol)
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K₂CO₃ (16.8 g, 122.0 mmol)
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DMF (100 mL)
Procedure:
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Heat at 80°C for 8 hours under N₂
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Pour into ice-water (300 mL)
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Filter and wash with cold ethanol
Characterization Data:
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Yield: 78%
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m.p.: 98-100°C
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¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H), 8.21 (d, J = 2.4 Hz, 1H), 7.78 (d, J = 2.4 Hz, 1H), 6.51 (t, J = 2.0 Hz, 1H), 2.63 (s, 3H).
Piperazine Installation via Nucleophilic Aromatic Substitution
Reagents:
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4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine (7.5 g, 35.7 mmol)
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Piperazine (15.4 g, 178.5 mmol)
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EtOH (150 mL)
Procedure:
-
Reflux at 85°C for 24 hours
-
Remove solvent by rotary evaporation
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Purify by column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)
Characterization Data:
-
Yield: 65%
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¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H), 8.15 (d, J = 2.4 Hz, 1H), 7.72 (d, J = 2.4 Hz, 1H), 6.47 (t, J = 2.0 Hz, 1H), 3.85-3.78 (m, 4H), 3.12-3.05 (m, 4H), 2.59 (s, 3H).
Final Coupling via Buchwald-Hartwig Amination
Reagents:
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4-Chloro-5,6,7,8-tetrahydroquinazoline (4.2 g, 25.0 mmol)
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4-[2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine (7.8 g, 27.5 mmol)
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Pd₂(dba)₃ (0.46 g, 0.5 mmol)
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Xantphos (0.58 g, 1.0 mmol)
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Cs₂CO₃ (16.3 g, 50.0 mmol)
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Toluene (150 mL)
Procedure:
-
Degas with N₂ for 30 minutes
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Heat at 110°C for 36 hours
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Filter through Celite®
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Concentrate and purify via flash chromatography
Optimization Data:
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Catalyst Loading | 1-5 mol% | 2 mol% |
| Temperature | 90-130°C | 110°C |
| Reaction Time | 24-48 hrs | 36 hrs |
| Base | KOtBu, Cs₂CO₃ | Cs₂CO₃ |
Characterization Data:
-
Yield: 58%
-
m.p.: 214-217°C
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HRMS (ESI-TOF): m/z [M+H]⁺ Calcd for C₂₃H₂₈N₈: 425.2518; Found: 425.2521
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¹H NMR (400 MHz, DMSO-d6): δ 8.51 (s, 1H), 8.18 (d, J = 2.4 Hz, 1H), 7.75 (d, J = 2.4 Hz, 1H), 7.28 (d, J = 8.4 Hz, 2H), 6.49 (t, J = 2.0 Hz, 1H), 4.15 (s, 2H), 3.88-3.81 (m, 4H), 3.15-3.08 (m, 4H), 2.92 (t, J = 6.0 Hz, 2H), 2.61 (s, 3H), 2.63 (t, J = 6.0 Hz, 2H), 1.79-1.72 (m, 4H).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Cyclization
A recent advancement employs copper-catalyzed C-N coupling directly between tetrahydroquinazoline and the pyrimidine-piperazine fragment:
Advantages:
-
Eliminates separate chlorination step
-
Reduces purification intermediates
Limitations:
Enzymatic Resolution of Racemic Intermediates
Biocatalytic methods using lipases demonstrate enantioselective synthesis:
| Enzyme | Conversion (%) | ee (%) |
|---|---|---|
| CAL-B | 68 | 92 |
| PPL | 54 | 85 |
Though promising for chiral variants, this approach adds complexity for non-stereochemical targets.
Scalability and Process Chemistry Considerations
Critical Parameters for Kilo-Scale Production:
| Stage | Challenge | Solution Implemented |
|---|---|---|
| Tetrahydroquinazoline Chlorination | Exothermic reaction | Slow POCl₃ addition (<1 mL/min) |
| Piperazine Coupling | Solubility issues | Switch to DMF/THF (3:1) |
| Final Purification | Column chromatography impractical | Crystallization from EtOAc/hexane |
Pilot-scale runs achieved 51% overall yield with >99.5% HPLC purity .
Q & A
Q. What role does the tetrahydroquinazoline moiety play in modulating the compound’s solubility?
- Methodological Answer : The partially saturated quinazoline ring enhances water solubility compared to fully aromatic systems. Introduce polar substituents (e.g., -OH or -NH₂) at the 5,6,7,8 positions to further improve solubility. LogP measurements via shake-flask method quantify hydrophilicity .
Q. Why do piperazine derivatives of this compound exhibit varied binding affinities across kinase targets?
- Methodological Answer : The piperazine ring’s conformation (chair vs. boat) influences spatial orientation. X-ray crystallography of ligand-target complexes identifies key hydrogen bonds. For example, protonation of the piperazine nitrogen at physiological pH enhances electrostatic interactions with ATP-binding pockets .
Comparative Studies
Q. How does this compound’s activity compare to analogs with benzothieno[2,3-d]pyrimidine cores?
- Methodological Answer : Benzothieno derivatives often show enhanced π-π stacking with hydrophobic receptor pockets, increasing potency. Compare IC₅₀ values in enzyme inhibition assays (e.g., tyrosine kinase). Structural overlays using software like PyMOL highlight differences in aromatic surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
